molecular formula C20H15NS B160255 Trityl isothiocyanate CAS No. 1726-94-9

Trityl isothiocyanate

Cat. No.: B160255
CAS No.: 1726-94-9
M. Wt: 301.4 g/mol
InChI Key: ZPZHAUXTGFNYTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Trityl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of trityl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds as follows:

C19H15Cl+KSCNC20H15NCS+KCl\text{C}_{19}\text{H}_{15}\text{Cl} + \text{KSCN} \rightarrow \text{C}_{20}\text{H}_{15}\text{NCS} + \text{KCl} C19​H15​Cl+KSCN→C20​H15​NCS+KCl

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Trityl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form trityl amine and carbon disulfide.

    Reduction: Reduction of this compound can yield trityl amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.

    Hydrolysis: This reaction can occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed:

    Thiourea Derivatives: Formed through nucleophilic substitution.

    Trityl Amine: Formed through hydrolysis or reduction.

Scientific Research Applications

Trityl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trityl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biological molecules. The compound can modify proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Known for its use in amino acid sequencing.

    Benzyl Isothiocyanate: Studied for its anticancer properties.

    Allyl Isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.

Properties

IUPAC Name

[isothiocyanato(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHAUXTGFNYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169355
Record name Trityl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-94-9
Record name Trityl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trityl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trityl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of trityl isothiocyanate in solid-phase synthesis?

A1: this compound serves as a versatile building block in solid-phase synthesis. Primarily, it acts as a precursor for trityl thiosemicarbazide resin []. This resin facilitates the synthesis of various compounds, including:

  • Supported isatin β-thiosemicarbazones: These compounds, along with their Mannich derivatives, can be efficiently synthesized using trityl thiosemicarbazide resin [].
  • Thioureas: Reacting this compound with amines directly yields a variety of supported thioureas []. These thioureas can be further transformed into valuable compounds like 2-aminothiazole-5-carboxylates through reaction with methyl 2-chloroacetoacetate [].

Q2: How does photolysis of this compound contribute to understanding free radical behavior?

A2: Photolysis of this compound, when conducted in rigid glasses at extremely low temperatures (77 K), provides valuable insights into the formation and trapping of free radicals []. This technique allows researchers to:

  • Study radical behavior in a controlled environment: The rigid glass matrix at low temperature traps these radicals, preventing their diffusion and further reactions. This trapping enables spectroscopic analysis (absorption and fluorescence) to identify the radicals and study their characteristics [].
  • Discover new luminescence properties: This method led to the identification of new luminescence bands for the benzyl radical and the discovery of the lowest energy luminescence spectrum of the diphenylmethyl radical [].

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